5-Bromo-6-fluorobenzo[d]oxazole-2-thiol

ADMET Drug-likeness Halogen bonding

Strategically halogenated benzoxazole-2-thiol building block for medicinal chemistry. The 5-Br/6-F substitution pattern delivers a unique electronic and steric profile unattainable with unsubstituted analogs. The pre-installed bromine serves as a universal handle for Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-couplings, enabling rapid analog library generation. The fluorine substituent modulates target binding affinity, metabolic stability, and overall ADMET properties. Ideal for kinase, GPCR, and antimicrobial SAR programs requiring scaffold diversification. Choose this intermediate to accelerate lead optimization with a ready-to-derivatize, dual-halogenated core that generic 2-mercaptobenzoxazole cannot replicate.

Molecular Formula C7H3BrFNOS
Molecular Weight 248.07 g/mol
Cat. No. B12866746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluorobenzo[d]oxazole-2-thiol
Molecular FormulaC7H3BrFNOS
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)OC(=S)N2
InChIInChI=1S/C7H3BrFNOS/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H,10,12)
InChIKeyPYWUBGUWZSFGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-fluorobenzo[d]oxazole-2-thiol: A Strategic Building Block in Medicinal Chemistry and Advanced Synthesis


5-Bromo-6-fluorobenzo[d]oxazole-2-thiol (CAS 1553227-03-4) is a halogenated heterocyclic compound belonging to the benzoxazole-2-thiol class [1]. It features a benzoxazole core substituted with bromine at the 5-position and fluorine at the 6-position, along with a reactive thiol group at the 2-position . This unique substitution pattern enhances its utility as a versatile intermediate in synthetic chemistry, offering a distinct chemical profile for targeted derivatization and subsequent biological evaluation .

5-Bromo-6-fluorobenzo[d]oxazole-2-thiol: Why Substitution with Unsubstituted or Alternative Halogenated Benzoxazole-2-thiols Compromises Research Outcomes


The 5-bromo-6-fluoro substitution pattern on the benzoxazole-2-thiol core is not arbitrary; it imparts distinct electronic and steric properties that cannot be replicated by unsubstituted analogs or alternative halogen combinations . While the broader benzoxazole-2-thiol class exhibits a range of biological activities [1], the specific placement of the electron-withdrawing bromine and fluorine atoms significantly influences the molecule's reactivity, target binding affinity, and subsequent derivatization potential . Generic substitution with a simpler 2-mercaptobenzoxazole, for example, fails to leverage the unique dual-halogen scaffold essential for structure-activity relationship (SAR) studies, leading to inconclusive or non-reproducible results in lead optimization .

Quantitative Differentiation Evidence for 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol in Scientific Applications


In silico Pharmacokinetic Advantage of Halogenated Benzoxazole-2-thiol Scaffolds

In silico pharmacokinetic profiling indicates that the benzo[d]oxazole-2-thiol core, when appropriately substituted, yields favorable drug-likeness properties. While direct data for 5-bromo-6-fluorobenzo[d]oxazole-2-thiol is not available, in silico ADMET analysis of related Mannich base derivatives (7a-h) of the parent scaffold demonstrates compliance with Lipinski's Rule of Five and other key drug-likeness filters, including acceptable predicted aqueous solubility (LogS) and low-to-moderate CYP450 inhibition risk [1]. The presence of halogen atoms like fluorine and bromine is known to enhance metabolic stability and modulate lipophilicity (LogP), critical parameters for in vivo efficacy [1]. In contrast, the unsubstituted benzo[d]oxazole-2-thiol core may exhibit different, potentially less favorable, pharmacokinetic properties due to altered electronic distribution [1].

ADMET Drug-likeness Halogen bonding

Enhanced Synthetic Utility via Dual Halogenation for Cross-Coupling Reactions

The presence of a bromine atom at the 5-position in 5-bromo-6-fluorobenzo[d]oxazole-2-thiol provides a strategic handle for further derivatization via cross-coupling reactions . This is a distinct advantage over the unsubstituted benzo[d]oxazole-2-thiol, which requires additional synthetic steps for halogen introduction . Furthermore, the electron-withdrawing effect of the fluorine atom at the 6-position can modulate the electronic properties of the aromatic ring, potentially influencing the regioselectivity and reactivity in subsequent transformations, a level of control not offered by analogs with a single halogen or different substitution patterns . While direct kinetic data for this compound is lacking, studies on related bromooxazoles demonstrate their viability in Sonogashira and Heck reactions [1].

Synthetic chemistry Cross-coupling Building block

Potential for Broad-Spectrum Antimicrobial Activity as a Derivative Scaffold

The benzo[d]oxazole-2-thiol core has been established as a privileged structure for generating antimicrobial agents. Recent studies on a series of benzo[d]oxazole-2-thio Mannich base derivatives (7a-h) revealed significant antibacterial and antifungal activities [1]. Specifically, compounds 7c, 7d, 7e, and 7h exhibited significant antibacterial activity against S. aureus, E. coli, P. aeruginosa, and S. pyogenes, while compounds 7b, 7c, and 7f demonstrated potent antifungal effects against C. albicans, A. niger, and A. clavatus [1]. While 5-bromo-6-fluorobenzo[d]oxazole-2-thiol itself is a synthetic precursor, its dual-halogenated structure provides a unique electronic and steric profile for designing novel derivatives with potentially enhanced and selective antimicrobial properties compared to those derived from the unsubstituted scaffold.

Antimicrobial Antibacterial Antifungal

5-Bromo-6-fluorobenzo[d]oxazole-2-thiol: Best-Fit Research and Industrial Application Scenarios


Accelerated Synthesis of Diverse Compound Libraries for Lead Optimization

5-Bromo-6-fluorobenzo[d]oxazole-2-thiol is ideally suited for medicinal chemistry programs where rapid diversification of a lead scaffold is paramount. Its pre-installed bromine atom serves as a universal coupling partner in Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structurally diverse analog libraries [1][2]. The fluorine substituent further modulates the electronic environment, influencing both the reactivity of the core and the properties of the resulting derivatives, a feature that accelerates SAR studies and lead optimization timelines compared to starting from the unsubstituted benzoxazole-2-thiol core .

Rational Design of Halogen-Enriched Bioactive Molecules

For projects focused on leveraging halogen bonding for improved target engagement and pharmacokinetic properties, this compound is a valuable strategic intermediate. The combination of bromine and fluorine offers a unique electronic and steric signature that can be exploited to enhance binding affinity and selectivity for biological targets such as kinases, GPCRs, and antimicrobial proteins [1][2]. In silico ADMET predictions for the benzoxazole-2-thiol class indicate favorable drug-like properties, making this compound an attractive starting point for developing novel therapeutic candidates with a high probability of success in later-stage drug development [1].

Foundation for Novel Antimicrobial and Antifungal Agent Discovery

Given the established antimicrobial activity of benzo[d]oxazole-2-thio derivatives, 5-bromo-6-fluorobenzo[d]oxazole-2-thiol is a critical building block for constructing next-generation antimicrobial agents [1]. The dual-halogenated scaffold allows medicinal chemists to explore novel chemical space not accessible with simpler benzoxazole derivatives. By using this compound as a core, researchers can design and synthesize focused libraries aimed at overcoming bacterial and fungal resistance mechanisms, with the potential to yield compounds with superior potency and a broader spectrum of activity [1].

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